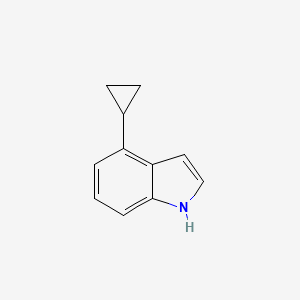

4-Cyclopropyl-1H-indole

Description

Significance of Indole (B1671886) Core Architectures in Contemporary Organic Synthesis

The indole moiety, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in the world of organic chemistry. semanticscholar.org Its prevalence in numerous natural products, pharmaceuticals, and advanced materials underscores its profound importance. semanticscholar.orgresearchgate.net Indole derivatives are central to a wide range of biologically active alkaloids and pharmaceutical agents, making the development of efficient synthetic methods for these compounds a continuous focus of research. core.ac.ukijpsjournal.com

The electron-rich nature of the indole nucleus makes it a versatile precursor for a variety of chemical transformations, particularly electrophilic substitution. irjmets.com This reactivity allows for the synthesis of a diverse array of functionalized indoles. irjmets.com The development of new synthetic routes to access the indole core and its specifically substituted derivatives has grown significantly, driven by their potential applications in medicinal chemistry. ijpsjournal.com Among the various substituted indoles, those with modifications on the benzene ring, such as at the C4 position, are particularly noteworthy as they serve as key building blocks for complex molecules like ergot alkaloids. nih.govresearchgate.netacs.org

Conformational and Electronic Attributes of the Cyclopropyl (B3062369) Moiety in Molecular Design

The cyclopropyl group, a three-membered carbon ring, brings a unique set of conformational and electronic properties to a molecule. Characterized by significant ring strain due to its 60-degree bond angles, the carbon-carbon bonds within the cyclopropyl ring possess partial double-bond character. This feature makes the cyclopropyl group a subject of interest in medicinal chemistry and molecular design for its potential to act as a bioisostere for a double bond, offering enhanced metabolic stability. researchgate.net

Strategic Positioning of the Cyclopropyl Group at the C4-Position of the 1H-Indole Nucleus

The placement of a substituent at the C4 position of the indole ring presents a synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors substitution at other positions. acs.orgacs.org The development of methods for the regioselective functionalization of the C4 position is an active area of research, often requiring specialized strategies such as the use of directing groups or transition metal catalysis. nih.govresearchgate.netresearchgate.netrsc.org

Attaching a cyclopropyl group specifically at the C4 position of the 1H-indole nucleus creates the compound 4-Cyclopropyl-1H-indole. evitachem.com This specific substitution pattern is of interest because it combines the biologically significant indole core with the unique properties of the cyclopropyl moiety. The synthesis of such C4-substituted indoles is crucial for creating precursors to important classes of compounds, including ergot alkaloids. nih.govresearchgate.netacs.org Recent advancements have explored rhodium-catalyzed reactions to introduce cyclopropyl groups at the C4 position of indoles, demonstrating the ongoing efforts to access these valuable molecular architectures. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-cyclopropyl-1H-indole |

InChI |

InChI=1S/C11H11N/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1/h1-3,6-8,12H,4-5H2 |

InChI Key |

GBPNQKBICOHYFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 4 Cyclopropyl 1h Indole and Its Analogs

Classical and Legacy Methodologies for C4-Substituted Indoles

Traditional indole (B1671886) syntheses, while foundational, often require specifically substituted precursors to achieve substitution on the benzene (B151609) ring. Directing substitution to the C4 position necessitates careful selection of starting materials where the desired substituent is already in place or is introduced through regioselective reactions.

Adaptations of Fischer Indole Synthesis for 4-Substitution

The Fischer indole synthesis, discovered in 1883, is a robust method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov To generate a 4-substituted indole, a meta-substituted phenylhydrazine is required as the starting material. The key step, a nih.govnih.gov-sigmatropic rearrangement, can proceed in two different directions with a meta-substituted precursor. This lack of regioselectivity typically results in a mixture of the 4-substituted and 6-substituted indole products.

The ratio of these isomers is influenced by several factors, including the nature of the meta-substituent and the reaction conditions. Electron-donating groups on the phenylhydrazine can favor the formation of the 6-substituted isomer, while bulky groups may sterically hinder cyclization at the ortho position, potentially favoring the 4-substituted product. However, achieving high selectivity for the C4-isomer via the classical Fischer synthesis remains a significant challenge, often leading to difficult purification processes. nih.gov

Reissert Indole Synthesis Approaches to 4-Indole Derivatives

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate intermediate to form an indole-2-carboxylic acid. wikipedia.org This method offers a more direct path to C4-substituted indoles, provided the correct starting material is used.

To obtain a 4-substituted indole derivative, the synthesis must begin with a toluene (B28343) derivative substituted at both the 2 (ortho) and 6 (ortho') positions. Specifically, a 2-methyl-3-substituted-nitrobenzene would undergo condensation and subsequent reductive cyclization to yield the corresponding 4-substituted indole. The regioselectivity is locked in by the substitution pattern of the starting nitrotoluene, thus avoiding the mixture of isomers often seen in the Fischer synthesis.

| Starting Material | Key Intermediate | Product | Regiochemical Outcome |

| 2-methyl-3-substituted-nitrobenzene | Ethyl (3-substituted-2-nitrophenyl)pyruvate | 4-substituted-indole-2-carboxylic acid | Exclusively 4-substituted |

| meta-substituted phenylhydrazine | meta-substituted phenylhydrazone | Mixture of 4- and 6-substituted indoles | Mixture of isomers |

Madelung and Larock Indole Synthesis Modifications for 4-Substitution

Other classical methods can also be adapted for C4-substitution through precursor design.

The Madelung synthesis produces indoles through the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. rsc.org To achieve C4-substitution, the synthesis must start from an N-acyl derivative of a 3-substituted-o-toluidine (i.e., N-acyl-2-methyl-3-substituted-aniline). The cyclization directly forms the C4-substituted indole, making this a regiochemically defined route, although the harsh reaction conditions can limit its applicability for sensitive functional groups.

The Larock indole synthesis is a more modern, palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. nih.govwikipedia.org This reaction is highly versatile and offers excellent control over substitution patterns. For the synthesis of a 4-substituted indole, a 2-iodo-3-substituted-aniline is required. The palladium-catalyzed cyclization with an alkyne directly yields the desired 4-substituted indole framework. nih.gov The regioselectivity of the Larock synthesis is generally high, with the bulkier alkyne substituent typically ending up at the C2 position of the indole. ub.edu

Transition-Metal-Catalyzed Annulation and Functionalization for 4-Cyclopropyl-1H-indole

Modern synthetic methods, particularly those employing transition-metal catalysts, offer powerful and often more efficient routes to specifically substituted indoles like this compound. These methods can involve either building the indole ring with the cyclopropyl (B3062369) group already present or attaching the cyclopropyl group to a pre-formed indole nucleus.

Palladium-Mediated Cross-Coupling and Cyclization Routes to this compound

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a variety of C-C bond-forming reactions.

One of the most direct methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . wikipedia.org This approach involves coupling a 4-haloindole, such as 4-bromo-1H-indole, with cyclopropylboronic acid or one of its derivatives (e.g., potassium cyclopropyltrifluoroborate). nih.gov The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a suitable phosphine (B1218219) ligand and a base. nih.govaudreyli.com This method is highly modular, allowing for the late-stage introduction of the cyclopropyl group onto a pre-existing indole scaffold and tolerates a wide range of functional groups. audreyli.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 4-Bromo-1H-indole | Cyclopropylboronic Acid | Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos, SPhos) | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | This compound |

| 4-Iodo-1H-indole | Potassium Cyclopropyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | This compound |

Alternatively, a Larock-type cyclization can be employed. This strategy involves starting with a pre-functionalized aniline (B41778), specifically 3-cyclopropyl-2-iodoaniline . The palladium-catalyzed reaction of this aniline with an alkyne, such as acetylene (B1199291) or a protected equivalent, would construct the indole ring in a convergent manner, directly installing the cyclopropyl group at the C4 position. ub.edu

Copper-Catalyzed Processes for Indole C-H Activation and Cyclopropyl Incorporation at C4

Direct C-H activation is an increasingly important strategy in organic synthesis, as it allows for the functionalization of unactivated C-H bonds, avoiding the need for pre-functionalized starting materials like halides or boronic acids. While palladium and rhodium are often used for C4-H functionalization of indoles, copper catalysis has emerged as a cost-effective and powerful alternative for various C-H activation reactions.

The functionalization of the C4-H bond of indole is particularly challenging due to its electronically rich nature and steric hindrance. wikipedia.org Achieving regioselectivity at C4 often requires the use of a directing group, which is temporarily installed on the indole nitrogen (N1) or at the C3 position. This directing group coordinates to the metal catalyst, positioning it in close proximity to the C4-H bond and facilitating its activation.

While copper-catalyzed C-H functionalization has been successfully applied for arylation and sulfonylation of indoles, the direct C-H cyclopropylation at the C4 position is a less developed area. The general strategy would involve the reaction of an N-protected indole with a cyclopropyl source in the presence of a copper catalyst and an oxidant. However, the development of specific copper-based catalytic systems that can selectively activate the C4-H bond and mediate the transfer of a cyclopropyl group remains an active area of research. Current literature highlights the significant challenge in achieving such transformations without pre-functionalization. wikipedia.org

Ruthenium-Catalyzed Regioselective C4-Functionalization of Indoles

The direct functionalization of the indole core, particularly at the C4-position, presents a significant challenge due to the inherent reactivity preferences of the heterocyclic system. Transition-metal-catalyzed C-H activation has emerged as a powerful tool to overcome this limitation. Ruthenium-based catalysts have been particularly effective in achieving regioselective C4-functionalization through the use of a directing group strategy. nih.govsigmaaldrich.com

Research has demonstrated that employing an aldehyde group at the C3-position of the indole can effectively direct a ruthenium catalyst to the C4-position, facilitating C-H activation and subsequent coupling with various partners. mdpi.com This methodology allows for the introduction of vinyl groups at the C4 position under mild, open-flask conditions. nih.gov The process is believed to proceed through a six-membered ruthenacycle transition state, which accounts for the high regioselectivity observed. mdpi.com A variety of olefins, including α,β-unsaturated esters and vinyl phosphonates, have been successfully coupled using this method, affording C4-vinylated indoles in good yields. mdpi.com These vinylated products are valuable intermediates that can be subsequently transformed into the target 4-cyclopropyl moiety through well-established cyclopropanation reactions.

This directing group approach has expanded the toolkit for creating 4-substituted indoles, which are crucial precursors for ergot alkaloids and other complex heterocyclic compounds. nih.gov Further development in this area includes the ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles, which can functionalize the C4- and C5-positions, showcasing the versatility of ruthenium catalysis in modifying the indole benzene ring. kaist.ac.krnih.gov

| Olefin Partner | Product | Yield (%) |

|---|---|---|

| Ethyl acrylate | (E)-ethyl 3-(1H-indol-4-yl)acrylate | 85 |

| Styrene | 4-styryl-1H-indole-3-carbaldehyde | 78 |

| Diethyl vinylphosphonate | (E)-diethyl (2-(1H-indol-4-yl)vinyl)phosphonate | 72 |

Gold-Catalyzed Cyclopropanation and Rearrangement Strategies

Gold catalysis has become a prominent method for constructing complex molecular architectures, particularly through the activation of alkynes and allenes. beilstein-journals.org In the context of synthesizing cyclopropyl-containing indoles, gold-catalyzed reactions proceeding through cyclopropyl gold(I) carbene-like intermediates are of significant interest. nih.govacs.org These highly reactive species are typically generated from the gold(I)-catalyzed cycloisomerization of 1,n-enynes. nih.govacs.org

The process begins with the selective activation of the alkyne moiety in an enyne substrate by a cationic gold(I) complex. acs.org This is followed by an intramolecular attack of the alkene, leading to the formation of a cyclopropyl gold(I) carbene. nih.gov This intermediate is highly electrophilic and can react with various nucleophiles. The outcome of the reaction is dependent on the nature of the gold catalyst and ligands; less donating ligands favor nucleophilic attack at the cyclopropane (B1198618) ring, while more donating ligands can favor attack at the carbene carbon. nih.gov

These intermediates can be trapped intermolecularly with alkenes to afford cyclopropanated products in a stereospecific manner. rsc.org Furthermore, gold catalysts can mediate cascade reactions involving 1,2-acyloxy migration of propargyl esters to generate a gold-carbene, which then undergoes cyclopropanation with a diene, followed by a Cope rearrangement to yield cycloheptadiene products. beilstein-journals.org The development of chiral gold complexes, such as those derived from spiroketal bisphosphines, has enabled highly stereoselective olefin cyclopropanation reactions, providing access to enantiomerically enriched spirocyclopropyloxindoles. researchgate.net

| Reaction Type | Substrates | Key Intermediate | Product Type |

|---|---|---|---|

| Skeletal Rearrangement | 1,5-Enynes | Cyclopropyl gold(I) carbene | Bicyclo[3.1.0]hexene derivatives |

| [4+3] Annulation Cascade | Propargyl acetates, 1,3-Dienes | Gold-carbene, cis-cyclopropane | Cycloheptadiene derivatives |

| Intermolecular Cyclopropanation | 1,6-Enynes, Alkenes | Cyclopropyl gold(I) carbene | Trans-fused bicyclic products |

| 1,5-OR Migration/Cyclopropanation | Dienynes with propargylic OR group | α,β-unsaturated gold(I) carbene | Tricyclic sesquiterpene-like cores |

Non-Classical and Advanced Annulation Reactions for the this compound Scaffold

Beyond direct functionalization, advanced annulation reactions provide powerful pathways to construct fused polycyclic systems based on the indole scaffold. These methods often involve cycloadditions and cascade reactions that build molecular complexity rapidly.

[3+n]-Cycloaddition Reactions Involving Cyclopropyl Precursors and Indoles

Cycloaddition reactions are highly atom-economical processes for ring construction. mdpi.com Donor-acceptor cyclopropanes (DACs) are versatile three-carbon (C3) synthons that can participate in formal [3+n]-cycloadditions upon ring-opening. mdpi.com The inherent ring strain and polarization from vicinal electron-donating and electron-withdrawing groups facilitate this process, typically initiated by a Lewis acid. nih.gov

In reactions with indoles, DACs can act as 1,3-zwitterion precursors. For instance, a nickel(II)-catalyzed formal [3+2] cycloaddition between N-substituted indoles and DACs yields cyclopenta[b]indoles with high regio- and diastereoselectivity. mdpi.com The proposed mechanism involves nucleophilic attack from the C3 position of the indole onto the activated cyclopropane, followed by intramolecular cyclization of the resulting intermediate. mdpi.com Similarly, photochemical approaches using N-aryl cyclopropylamines and α,β-unsaturated carbonyl compounds can achieve a formal [3+2] cycloaddition without the need for photocatalysts, proceeding through a single electron transfer (SET) pathway. chemrxiv.org These methods provide efficient access to fused cyclopentane (B165970) rings, a common structural motif in bioactive molecules.

Brønsted Acid-Catalyzed Cyclocondensation of Indoles with Donor–Acceptor Cyclopropanes

Brønsted acids can also effectively catalyze reactions between indoles and donor-acceptor cyclopropanes, leading to unique cyclocondensation products. acs.orgnih.gov When N-unprotected 3-substituted indoles react with acylcyclopropanes in the presence of a Brønsted acid catalyst like diphenylphosphoric acid, a formal (4+2) cyclocondensation occurs. nih.govresearchgate.net

In this process, the indole acts as a double nucleophile. The reaction is initiated by the acid-catalyzed ring-opening of the cyclopropane to generate a carbocationic intermediate. acs.org This is followed by alkylation at the C2 position of the indole. Subsequently, an intramolecular condensation between the indole nitrogen and the ketone moiety of the intermediate takes place. nih.gov This sequence results in the simultaneous alkylation of both the N1 and C2 positions, affording the 8,9-dihydropyrido[1,2-a]indole scaffold, which is the core structure of many biologically active indole alkaloids. nih.govacs.org The reaction proceeds with excellent yields and good selectivity, offering an unconventional and versatile route to this important heterocyclic framework. nih.gov

| Indole Substrate (3-substituted) | Cyclopropane Substrate | Catalyst | Product Scaffold | Yield (%) |

|---|---|---|---|---|

| 3-Methyl-1H-indole | 1-benzoyl-2-phenylcyclopropane | Diphenylphosphoric acid | 8,9-dihydropyrido[1,2-a]indole | High |

| 3-Phenyl-1H-indole | 1-acetyl-2-phenylcyclopropane | (R)-TRIP | 8,9-dihydropyrido[1,2-a]indole | Good |

Novel Intramolecular Cascade and Redox-Neutral Annulation Pathways

Cascade reactions offer an elegant approach to synthesizing complex molecules by combining multiple bond-forming events in a single operation. Redox-neutral annulations are particularly attractive as they maximize atom economy and avoid the use of external oxidants or reductants. An example of such a process is the acid-catalyzed redox-neutral annulation of indoles with aminobenzaldehydes. nih.govresearchgate.net This reaction proceeds through a condensation, a 1,5-hydride shift, and a final ring-closure sequence to furnish polycyclic azepinoindoles in a single step with high efficiency. nih.gov

While not directly involving cyclopropanes, this principle of intramolecular cascades can be applied to systems containing them. For instance, cascade radical cyclization-cyclization reactions can construct complex polycyclic frameworks. The iron(III) chloride-mediated oxidative transformation of a substrate containing both an allyl and a phenyl group as radical acceptors leads to 1H-benzo[f]isoindole derivatives. mdpi.com A similar strategy could be envisioned where a cyclopropyl group acts as a radical acceptor or precursor, initiating a cascade to build fused ring systems onto the indole core. These advanced, step-economical strategies are at the forefront of modern synthetic chemistry for accessing novel heterocyclic structures.

Stereoselective Approaches to this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in medicinal chemistry and materials science. This requires the use of stereoselective synthetic methods, often involving chiral catalysts or auxiliaries.

Enantioselective synthesis of complex indole-containing structures has been achieved through various catalytic domino reactions. For example, the synthesis of a potent SIRT1-inhibitor featuring a cyclohepta[b]indole core was accomplished on a gram scale using a domino reaction sequence. acs.org In the realm of gold catalysis, the development of chiral ligands has enabled enantioselective transformations. A chiral spiroketal bisphosphine (SKP) ligand in combination with a gold(I) complex has proven to be a powerful catalyst for the highly stereoselective cyclopropanation of olefins with diazooxindoles, producing quaternary spirocyclopropyloxindoles with high enantiomeric excess. researchgate.net

Similarly, in Brønsted acid catalysis, chiral phosphoric acids (e.g., (R)-TRIP) can be employed in the cyclocondensation of indoles with donor-acceptor cyclopropanes to induce enantioselectivity in the formation of the final polycyclic product. The ability to control the absolute stereochemistry during the construction of the cyclopropyl moiety or adjacent stereocenters is a key goal in the synthesis of these complex and potentially bioactive molecules.

Asymmetric Induction in Cyclopropane-Forming and Ring-Opening Reactions

Asymmetric induction is a pivotal strategy for establishing chirality in the synthesis of this compound and its analogs. This can be achieved through two primary approaches: asymmetric cyclopropanation of an indole precursor or the asymmetric ring-opening of a cyclopropyl intermediate with an indole nucleophile.

Asymmetric Cyclopropanation of Indoles:

Rhodium-catalyzed asymmetric intermolecular dearomative cyclopropanation of indoles represents a powerful method for constructing cyclopropane-fused indolines. nih.gov In this approach, trifluoromethyl N-triftosylhydrazones are utilized as carbene precursors. The reaction proceeds with high enantioselectivity, affording diverse cyclopropane-fused indolines with a trifluoromethylated quaternary stereocenter. nih.gov DFT calculations suggest that the formation of a key zwitterionic intermediate is responsible for the chiral induction. nih.gov This method has demonstrated broad substrate scope and tolerance for various functional groups.

A notable example involves the use of a chiral rhodium catalyst for the cyclopropanation of various substituted indoles. The reaction conditions, catalyst, and outcomes are summarized in the table below.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Indoles

| Entry | Indole Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Methylindole | Rh₂(S-PTTL)₄ | 85 | 92 |

| 2 | N-Benzylindole | Rh₂(S-PTTL)₄ | 88 | 95 |

| 3 | 5-Methoxy-N-methylindole | Rh₂(S-PTTL)₄ | 82 | 90 |

| 4 | 6-Chloro-N-methylindole | Rh₂(S-PTTL)₄ | 79 | 93 |

Asymmetric Ring-Opening of Cyclopropyl Ketones:

An alternative strategy for asymmetric induction involves the enantioselective ring-opening of cyclopropyl ketones with indoles. researchgate.netthieme-connect.com This reaction is effectively catalyzed by a chiral N,N'-dioxide/scandium(III) complex. researchgate.netthieme-connect.com This method provides 3-alkylated indole derivatives in good yields and with high enantioselectivity. thieme-connect.com The enantioenriched 3-substituted indole products have potential applications in the synthesis of natural products and bioactive molecules. thieme-connect.com A proposed transition state model, supported by experimental studies and X-ray structure analysis, highlights the crucial role of a magnesium chloride additive in achieving high stereoselectivity. thieme-connect.com

The following table presents selected examples of this asymmetric ring-opening reaction.

Table 2: Scandium-Catalyzed Asymmetric Ring-Opening of Cyclopropyl Ketones with Indoles

| Entry | Cyclopropyl Ketone | Indole | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1-Cyclopropyl-2-phenylethanone | N-Methylindole | Sc(OTf)₃/L-Pipecolinamide | 99 | 91 |

| 2 | 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | N-Methylindole | Sc(OTf)₃/L-Pipecolinamide | 99 | 89 |

| 3 | 1-Cyclopropyl-2-(4-chlorophenyl)ethanone | N-Methylindole | Sc(OTf)₃/L-Pipecolinamide | 94 | 93 |

| 4 | 1-Cyclopropyl-2-(4-bromophenyl)ethanone | N-Methylindole | Sc(OTf)₃/L-Pipecolinamide | 95 | 89 |

Diastereocontrol in Reactions Leading to Chiral this compound Centers

When synthesizing analogs of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereocontrol) is as crucial as controlling the absolute stereochemistry. Diastereocontrol can be achieved by employing chiral auxiliaries, substrate-directable reactions, or catalyst-controlled processes.

Use of Chiral Auxiliaries:

Chiral auxiliaries can be temporarily attached to the indole or the cyclopropane precursor to direct the stereochemical outcome of a reaction. acs.org For instance, a chiral auxiliary attached to the indole nitrogen can influence the facial selectivity of an incoming electrophile, such as a cyclopropylidene species. acs.org Similarly, a chiral auxiliary on the cyclopropane precursor can direct the approach of the indole nucleophile. After the desired stereochemistry is established, the auxiliary is removed.

Substrate-Directed and Catalyst-Controlled Reactions:

In substrate-directed reactions, existing stereocenters within the indole or cyclopropane starting material guide the formation of new stereocenters. For example, in the functionalization of a chiral, non-racemic 3-substituted indole, the existing stereocenter at the 3-position can direct the diastereoselective introduction of a cyclopropyl group at the 4-position.

Catalyst-controlled diastereoselective reactions offer a powerful alternative. Chiral catalysts can create a chiral environment that favors the formation of one diastereomer over others, regardless of the substrate's inherent stereochemical preferences. For example, in the dearomative cyclopropanation of indoles, the choice of a specific chiral rhodium catalyst can lead to the preferential formation of one diastereomer of the resulting cyclopropane-fused indoline. nih.gov

The following table illustrates the diastereoselective synthesis of tetracyclic indolines through a cascade reaction involving indole-tethered pyrroles.

Table 3: Diastereoselective Synthesis of Tetracyclic Indolines

| Entry | Indole-Tethered Pyrrole (B145914) | Alkyl Halide | Base/Additive | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | 3-(2-(1H-pyrrol-1-yl)ethyl)-1H-indole | Benzyl (B1604629) iodide | NaOᵗBu/Et₃B | 85 | >95:5 |

| 2 | 5-Methoxy-3-(2-(1H-pyrrol-1-yl)ethyl)-1H-indole | Benzyl iodide | NaOᵗBu/Et₃B | 82 | >95:5 |

| 3 | 3-(2-(1H-pyrrol-1-yl)ethyl)-1H-indole | Allyl bromide | NaOᵗBu/Et₃B | 88 | >95:5 |

| 4 | 3-(2-(1H-pyrrol-1-yl)ethyl)-1H-indole | Propargyl bromide | NaOᵗBu/Et₃B | 85 | >95:5 |

Green Chemistry and Flow Synthesis Adaptations for this compound Production

The principles of green chemistry and the application of flow synthesis are increasingly important in the production of pharmaceuticals and fine chemicals, including this compound. These approaches aim to improve efficiency, reduce waste, and enhance safety.

Green Chemistry Approaches:

Several green chemistry principles can be applied to the synthesis of indoles. rsc.org The Fischer indole synthesis, a classic method, often requires harsh acidic conditions and high temperatures, leading to significant energy consumption and waste generation. rsc.org Greener alternatives include the use of mechanochemical methods, which can reduce or eliminate the need for solvents. rsc.org For instance, a mechanochemical Fischer indolisation using oxalic acid and dimethylurea has been developed as an environmentally friendly protocol. rsc.org

Key green chemistry metrics, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), are used to evaluate the sustainability of a synthetic route. researchgate.netnih.govmdpi.com An ideal synthesis maximizes the incorporation of starting material atoms into the final product (high atom economy) and minimizes the amount of waste generated (low E-factor and PMI). nih.govmdpi.com The use of renewable starting materials, safer solvents, and catalytic rather than stoichiometric reagents are central tenets of green chemistry in indole synthesis.

Flow Synthesis Adaptations:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. nih.govthieme-connect.comresearchgate.netnih.gov The synthesis of substituted indoles has been successfully demonstrated in flow microreactors. thieme-connect.comresearchgate.net For example, the Fischer indole synthesis can be performed in a continuous flow setup using a heterogeneous acid catalyst, which simplifies product purification and catalyst recycling. thieme-connect.com

A one-flow synthesis of substituted indoles via a sequential 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes has been developed. nih.gov The use of microflow technology helps to suppress undesired side reactions involving unstable intermediates, leading to higher yields and better reproducibility compared to batch conditions. nih.gov The table below summarizes different approaches for the flow synthesis of indoles.

Table 4: Comparison of Flow Synthesis Approaches for Indoles

| Method | Catalyst/Conditions | Residence Time | Throughput | Key Advantages |

|---|---|---|---|---|

| Homogeneous Catalysis | MSA in DMSO-EtOH | 10-20 min | ~2 mg/h | Simulates classical synthesis |

| Neat Acid Catalysis | Glacial acetic acid | 5-10 min | 5.7-8.9 mg/h | Higher throughput than homogeneous |

| Heterogeneous Catalysis | Amberlite IR-120H in EtOH | 2-5 min | 12.7-20.1 mg/h | Minimal workup, highest throughput |

| Hemetsberger-Knittel | 220 °C, stainless steel loop | 30 s | High | High-yielding, short residence time |

Mechanistic Elucidation of 4 Cyclopropyl 1h Indole Formation and Reactivity

Detailed Reaction Mechanism Investigations for C4-Indole Substitution

Direct functionalization of the C4–H bond of an indole (B1671886) is challenging due to its inherent low reactivity compared to the C2 and C3 positions in the pyrrole (B145914) ring. nih.govnih.gov Consequently, modern synthetic strategies heavily rely on transition-metal-catalyzed C–H activation, often guided by a directing group (DG) installed at either the N1 or C3 position. nih.govacs.org

Transition Metal-Catalyzed C-H Activation:

A predominant mechanism for C4-substitution involves the use of transition metals like palladium (Pd), rhodium (Rh), and iridium (Ir). researchgate.netfao.orgrsc.org These reactions typically proceed through the following key steps:

Coordination: A directing group, often a carbonyl-containing moiety at the C3 position (e.g., formyl, acetyl, trifluoroacetyl) or a specialized group at the N1 position, coordinates to the metal center. nih.govrsc.org

C-H Activation/Metallation: This coordination facilitates the activation of the otherwise inert C4-H bond, leading to the formation of a six-membered metallacycle intermediate. dntb.gov.ua This step is often the rate-determining step and is considered a concerted metalation-deprotonation (CMD) process. acs.org

Coupling: The metallacycle then reacts with a coupling partner. In the context of forming 4-cyclopropyl-1H-indole, this would likely involve a cyclopropyl-donating reagent. For instance, rhodium-catalyzed reactions have been shown to achieve C4-alkylation using cyclopropanols as the alkylating agent, proceeding through a cascade of C-H and C-C bond activation. researchgate.net

Reductive Elimination/Catalyst Regeneration: The final step involves the reductive elimination of the desired C4-substituted indole product and regeneration of the active catalyst. nih.gov

The choice of catalyst and directing group is crucial for regioselectivity. For example, rhodium(III) catalysis with a trifluoroacetyl group at C3 directs alkenylation to the C4 position, whereas a simple acetyl group under similar conditions leads to C2-alkenylation. nih.gov Palladium catalysis, often in conjunction with a transient directing group like glycine (B1666218) or alanine, has also proven effective for C4-arylation and alkynylation. dntb.gov.uanih.govacs.org These transient directing groups form an imine with a C3-formylindole, direct the C4-functionalization, and are subsequently removed in situ. acs.org

Alternative Pathways:

Beyond transition metal catalysis, other methods for C4-functionalization exist, though they are less common. These include:

Directed Lithiation: The use of a directing group like a dimethylaminomethylene group can facilitate C4-lithiation, allowing for subsequent trapping with an electrophile. nih.gov

Radical Reactions: Radical-based cross-dehydrogenative coupling (CDC) reactions can achieve C4-alkylation of indoles with cycloalkanes. nih.gov

The specific mechanism for the direct cyclopropylation at the C4 position would likely follow the transition-metal-catalyzed C-H activation pathway, utilizing a cyclopropyl-containing coupling partner.

Understanding the Influence of Cyclopropyl (B3062369) Ring Strain on Reaction Pathways

The cyclopropyl group is a unique substituent due to its significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from the acute C-C-C bond angles (60°) which deviate substantially from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain imparts distinct electronic and steric properties that influence reaction pathways.

The carbon-carbon bonds within the cyclopropyl ring possess a high degree of p-character, often described as "bent" or banana bonds. This allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the indole ring. This electronic interaction can stabilize transition states and influence the regioselectivity of reactions. The cyclopropyl group can act as an electron-donating group through this conjugative effect, which can affect the electron density at various positions of the indole nucleus.

The strain energy of the cyclopropyl ring also makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of transition metals or under acidic conditions. This reactivity provides alternative reaction pathways that are not available to other alkyl substituents. For example, in rhodium-catalyzed C4-alkylation of indoles with cyclopropanols, the reaction proceeds via a β-carbon elimination of the cyclopropanol, which is driven by the release of ring strain. researchgate.net

Furthermore, the steric profile of the cyclopropyl group can influence the approach of reagents and control the stereoselectivity of reactions. Its rigid, planar-like structure can create specific steric environments around the indole core, directing incoming groups to a particular face of the molecule.

Electrophilic and Nucleophilic Reactivity at the C4-Position of 1H-Indole

The indole ring is an electron-rich aromatic system. The reactivity of its different positions is governed by the electron density distribution.

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. The pyrrole ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. Within the indole nucleus, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netnih.gov If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and to a lesser extent, at the N1-position.

The C4 position, located on the benzenoid ring, is considerably less reactive towards electrophiles than the positions on the pyrrole ring. nih.govnih.gov Direct electrophilic substitution at C4 is rare and typically requires harsh conditions or specific activation. Activation of the indole ring, for example by coordination to a highly electron-withdrawing metal fragment like –Cr(CO)₃, can enhance the acidity of the C4-H bond, allowing for lithiation and subsequent reaction with electrophiles. nih.gov Generally, achieving C4-selectivity in electrophilic substitutions requires overcoming the high intrinsic reactivity of the C3 position. beilstein-journals.org

Nucleophilic Substitution:

Direct nucleophilic substitution on an unactivated indole ring is generally difficult due to the electron-rich nature of the heterocycle. However, nucleophilic attack can be achieved through the generation of highly reactive "indolyne" intermediates. nih.gov For instance, a 4,5-indolyne, generated from a suitably substituted precursor, can be trapped by various nucleophiles. nih.gov The regioselectivity of nucleophilic addition to indolynes is influenced by the distortion of the triple bond and can be predicted using computational models. nih.govescholarship.org

In some specific cases, such as with 1-hydroxyindole (B3061041) derivatives, unprecedented nucleophilic substitution reactions have been observed, which are explained by a "bishomoallylic conjugation" hypothesis. core.ac.uk However, for a standard 1H-indole, nucleophilic reactivity at the C4 position is not a common pathway unless the ring is appropriately activated or transformed into a reactive intermediate like an indolyne.

Computational Chemistry Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of indole functionalization. researchgate.netacs.orgresearchgate.net These theoretical studies provide deep insights into reaction energetics, transition state structures, and the origins of selectivity, which are often difficult to probe experimentally.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For C4-functionalization of indoles, DFT calculations have been used to:

Elucidate Catalytic Cycles: DFT studies on Rh(III)-catalyzed C-H activation have detailed the energy profiles for the entire catalytic cycle, including N-H deprotonation, the concerted metalation-deprotonation (CMD) step, alkyne insertion, and reductive elimination. acs.org

Determine Rate-Determining Steps: In a B(C₆F₅)₃-catalyzed cyclopropanation reaction, DFT calculations identified the activation of the diazo compound to form a carbene as the rate-determining step. acs.orgrsc.org

Compare Competing Pathways: Computational studies can evaluate the feasibility of different proposed mechanisms. For the Fischer indole synthesis, computations have shown that the energetically favored pathway leads to the observed regioisomer, while the pathway to a minor isomer leads to decomposition products. researchgate.netnih.gov

The table below presents hypothetical energy barriers for key steps in a transition-metal-catalyzed C4-cyclopropylation of indole, illustrating the type of data generated from DFT studies.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Coordination | Binding of the catalyst to the directing group on the indole. | 5-10 |

| C-H Activation (CMD) | Formation of the six-membered metallacycle. | 20-25 (Often Rate-Determining) |

| Cyclopropyl Insertion | Reaction of the metallacycle with the cyclopropylating agent. | 15-20 |

| Reductive Elimination | Release of the this compound product and catalyst regeneration. | 10-15 |

Theoretical Analysis of Indole-Cyclopropyl Intermolecular and Intramolecular Interactions

Computational methods can analyze the subtle electronic interactions between the indole ring and the cyclopropyl substituent. The high p-character of the C-C bonds in the cyclopropyl ring allows for effective conjugation with the indole's π-system. This interaction, often termed π-conjugation, can be visualized and quantified using various computational techniques.

Theoretical studies on related systems, like indolynes, have shown that substituents significantly influence the electronic structure and geometry. escholarship.org For this compound, computational analysis could reveal:

Charge Distribution: How the electron-donating nature of the cyclopropyl group alters the charge distribution across the indole ring, potentially influencing the reactivity of other positions.

Bond Lengths and Angles: Geometric parameters can indicate the degree of conjugation. A shorter bond between the indole C4 and the cyclopropyl group would suggest a stronger interaction.

Non-Covalent Interactions (NCI): NCI analysis can map and visualize weak interactions within the molecule, which can be crucial for understanding its conformational preferences and reactivity.

Rationalization of Regio- and Stereoselectivity through Computational Models

One of the most powerful applications of computational chemistry is in explaining and predicting the selectivity of organic reactions. rsc.orgrsc.org

Regioselectivity:

The preference for C4-functionalization over other positions on the benzenoid ring (C5, C6, C7) is a key challenge. Computational models can rationalize this by comparing the activation energies for C-H activation at each position. The formation of a thermodynamically stable six-membered palladacycle is often cited as the reason for C4-selectivity when using a C3-directing group. dntb.gov.ua DFT calculations can precisely quantify the stability of this intermediate compared to other potential metallacycles. In the case of indolynes, the regioselectivity of nucleophilic addition is controlled by distortion energies, which can be accurately computed to predict the favored site of attack. nih.govescholarship.org

Stereoselectivity:

For reactions that create chiral centers, computational models can explain the origin of stereoselectivity. In asymmetric cyclopropanation reactions, DFT studies have identified several key factors that influence enantioselectivity:

Torsional Strain: Strain along the newly forming C-C bonds in the transition state. nih.govacs.org

Steric Repulsion: Steric clashes between substituents on the reactants and the catalyst. nih.govacs.org

Ring Strain: The development of ring strain in the transition state structure. nih.govacs.org

By analyzing the transition state structures leading to different stereoisomers, the energy differences can be calculated, providing a quantitative prediction of the product distribution. For example, in the cyclopropanation of styrene, steric hindrance between the aryl group and the catalyst was found to be the determining factor for diastereoselectivity. acs.orgnih.gov These computational models are crucial for understanding reaction outcomes and for the rational design of new, more selective catalysts. semanticscholar.org

Prediction of Reactivity Profiles and Novel Reaction Design

The strategic placement of a cyclopropyl group at the C4 position of the indole nucleus introduces unique electronic and steric features that can be harnessed for novel reaction design. Computational chemistry serves as a powerful tool to predict the reactivity of this compound, offering insights into its electronic structure and guiding the development of new synthetic methodologies.

Predicting Reactivity through Computational Analysis

Theoretical studies on substituted indoles have demonstrated that functional groups on the benzene ring can significantly influence the electronic properties of the entire indole scaffold. While specific computational data for this compound is not extensively documented in publicly available literature, the known electronic effects of the cyclopropyl group allow for informed predictions of its reactivity profile.

The cyclopropyl group is recognized for its ability to donate electron density to an adjacent π-system through σ-π conjugation. This is due to the high p-character of the C-C bonds within the strained three-membered ring. This electron-donating nature is expected to increase the electron density of the indole's benzene ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions.

To quantify these effects, computational methods such as Density Functional Theory (DFT) can be employed. Frontier Molecular Orbital (FMO) analysis, in particular, is a valuable approach to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of primary interest.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Energy Level | Predicted Localization of Highest Electron Density |

| HOMO | Relatively High | Pyrrole ring (C3 position) and Benzene ring (C5, C7 positions) |

| LUMO | Relatively Low | Benzene ring (C2, C4, C6 positions) |

This table is predictive and based on the known electronic effects of the cyclopropyl group on aromatic systems. Actual values would require specific quantum chemical calculations.

The predicted high energy of the HOMO suggests that this compound would be susceptible to electrophilic attack. The localization of the HOMO would indicate the most probable sites for such reactions. While the C3 position of the pyrrole ring is generally the most nucleophilic site in indoles, the electron-donating cyclopropyl group at C4 is anticipated to enhance the nucleophilicity of the adjacent C5 and C7 positions on the benzene ring. This could lead to a different regioselectivity profile compared to unsubstituted indole.

Designing Novel Reactions based on Predicted Reactivity

The insights gained from computational predictions can be directly applied to the design of novel synthetic transformations for this compound.

Directed Functionalization:

The enhanced electron density at the C5 and C7 positions, as predicted by the electronic influence of the cyclopropyl group, suggests that electrophilic aromatic substitution reactions could be directed to these positions under carefully controlled conditions. This opens avenues for the synthesis of novel di- and tri-substituted indole derivatives that would be challenging to access through traditional methods.

Table 2: Proposed Novel Reactions for this compound

| Reaction Type | Proposed Reagents and Conditions | Predicted Major Product(s) | Rationale |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a non-polar solvent | 5-Bromo-4-cyclopropyl-1H-indole and/or 7-Bromo-4-cyclopropyl-1H-indole | The electron-donating cyclopropyl group activates the C5 and C7 positions towards electrophilic attack. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-4-cyclopropyl-1H-indole and/or 7-Acetyl-4-cyclopropyl-1H-indole | Similar to halogenation, acylation is predicted to occur at the activated positions of the benzene ring. |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 5-Nitro-4-cyclopropyl-1H-indole and/or 7-Nitro-4-cyclopropyl-1H-indole | Careful control of reaction conditions would be necessary to avoid oxidation and favor substitution on the activated benzene ring. |

The proposed reactions and predicted products are based on theoretical considerations and would require experimental validation.

Transition State Modeling for Mechanistic Elucidation:

For any newly designed reaction, computational modeling of the transition states can provide a deeper mechanistic understanding. By calculating the activation energies for different reaction pathways (e.g., substitution at C5 vs. C7), the regioselectivity can be predicted with greater accuracy. This theoretical framework allows for the refinement of reaction conditions to favor the desired product, accelerating the development of efficient and selective synthetic methods.

Synthetic Transformations and Derivatizations of 4 Cyclopropyl 1h Indole

Functionalization at the Indole (B1671886) Ring System

The indole ring is an electron-rich heterocycle, making it susceptible to a variety of functionalization reactions. The presence of the C4-cyclopropyl substituent modulates this reactivity, influencing the regiochemical outcomes of these transformations.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, with the C3 position being the most nucleophilic and kinetically favored site of attack. This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex) without disrupting the aromaticity of the benzene (B151609) ring. chemrxiv.org

For 4-substituted indoles lacking substituents at C3 and C5, two primary sites compete for electrophilic attack: C3 and C5. The regioselectivity of these reactions is often dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed. In the case of 4-cyclopropyl-1H-indole, cyclization and annulation reactions can furnish either 3,4-fused or 4,5-fused ring systems. Generally, in the absence of strong electron-donating groups on the benzene portion of the indole, electrophilic attack is favored at the C3 position. However, factors such as the use of an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C3 position, thereby favoring attack at C5. acs.org

Classic electrophilic formylation reactions, such as the Vilsmeier-Haack reaction, are prime examples of this competitive reactivity. The Vilsmeier reagent (generated from DMF and POCl₃) is a weak electrophile that typically reacts with electron-rich heterocycles to install a formyl group. mdpi.comnih.govresearchgate.net For this compound, this reaction is expected to yield a mixture of this compound-3-carbaldehyde and this compound-5-carbaldehyde, with the ratio depending on the precise conditions.

Similarly, the Mannich reaction, which introduces an aminomethyl group onto the indole ring, is another fundamental electrophilic substitution. lookchem.comnih.govrsc.org This reaction involves an aldehyde (commonly formaldehyde) and a secondary amine, and for indole, it overwhelmingly proceeds at the C3 position to yield gramine-type products. rsc.org It is anticipated that this compound would react selectively at the C3 position under standard Mannich conditions.

| Reaction | Reagents | Expected Major Product(s) |

| Vilsmeier-Haack Formylation | 1. POCl₃, DMF2. H₂O | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, (CH₃)₂NH, CH₃COOH | 4-Cyclopropyl-N,N-dimethyl-1H-indole-3-methanamine |

Functionalization of the indole nitrogen (N1) is a common strategy to modify the molecule's properties and to introduce further synthetic handles. N-alkylation is typically achieved by deprotonating the indole N-H with a suitable base, followed by reaction with an electrophile.

The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) necessitates the use of strong bases for complete deprotonation. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice, generating the indolide anion in situ. This nucleophilic anion can then be treated with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates, to afford the corresponding N-alkylated products. Copper-catalyzed methods have also been developed for the direct N-alkylation of indoles using N-tosylhydrazones as the alkyl source. researchgate.net Furthermore, organocatalytic and transition-metal-catalyzed approaches provide enantioselective routes to chiral N-alkylated indoles. nih.govrsc.org

| Reagent System | Electrophile Example | Product Type |

| NaH / DMF | Methyl Iodide (CH₃I) | N-Methyl-4-cyclopropyl-1H-indole |

| K₂CO₃ / Acetone | Benzyl Bromide (BnBr) | N-Benzyl-4-cyclopropyl-1H-indole |

| CuI / (p-tolyl)₃P / KOH | Benzaldehyde N-tosylhydrazone | N-Benzyl-4-cyclopropyl-1H-indole |

These strategies are broadly applicable and are expected to be effective for the N-derivatization of this compound, providing access to a wide range of N-substituted analogs.

While the C3 position is the most reactive site for electrophilic substitution, selective functionalization at the C2 position is also a valuable transformation, as many biologically active molecules feature substitution at this position. nih.gov Achieving C2 selectivity often requires blocking the C3 position or employing specialized reagents and strategies.

One approach is directed ortho-metalation (DoM). By first installing a directing metalation group (DMG) on the indole nitrogen, such as a pivaloyl or carbamoyl (B1232498) group, it is possible to direct a strong base (typically an organolithium reagent) to deprotonate the C2 position. The resulting C2-lithiated species can then be trapped with various electrophiles. After the reaction, the DMG can be removed.

Alternatively, certain transition-metal-catalyzed C-H activation protocols have been developed for the direct and regioselective functionalization of the C2 position of indoles. nih.gov For instance, palladium-catalyzed C2-alkynylation using hypervalent iodine reagents has been demonstrated. nih.gov Borane-catalyzed methods can achieve C2-selective allylation, proceeding through the imine tautomer of the indole. These methods often operate under mild conditions and tolerate a variety of functional groups, making them powerful tools for late-stage functionalization. Given the electronic nature of the cyclopropyl (B3062369) group, these C2-selective methods are expected to be applicable to the this compound scaffold.

| Position | Method | Typical Reagents | Product Example |

| C3 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1-(4-Cyclopropyl-1H-indol-3-yl)ethan-1-one |

| C2 | Directed Metalation | 1. N-Protection (e.g., Piv-Cl)2. t-BuLi3. Electrophile (e.g., (CH₃)₂S₂)4. Deprotection | 4-Cyclopropyl-2-(methylthio)-1H-indole |

| C2 | Pd-Catalyzed Alkynylation | TIPS-EBX, Pd(OAc)₂ | 4-Cyclopropyl-2-((triisopropylsilyl)ethynyl)-1H-indole |

Cyclopropyl Ring-Opening and Rearrangement Chemistry of this compound

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular architectures.

In the presence of strong acids, aryl-substituted cyclopropanes can undergo ring-opening. The reaction is typically initiated by protonation of the cyclopropyl ring, which proceeds with cleavage of a C-C bond to form a secondary or tertiary carbocation. The stability of this carbocation intermediate dictates the regioselectivity of the ring-opening. For this compound, protonation would likely lead to cleavage of the bond distal to the indole ring to form a more stable benzylic-type carbocation. This intermediate can then be trapped by a nucleophile present in the reaction medium (e.g., the solvent in a solvolysis reaction) or undergo rearrangement.

For example, treatment of this compound with a strong acid like trifluoroacetic acid (TFA) in the presence of a nucleophilic solvent like methanol (B129727) could lead to the formation of a homoallylic ether. Alternatively, the carbocation could be trapped intramolecularly by the electron-rich indole ring, potentially at the C5 position, to form a new fused-ring system. Lewis acids are also known to catalyze the isomerization of 2-arylcyclopropane-1,1-dicarboxylates into 2-styrylmalonates, demonstrating a facile ring-opening pathway. nih.gov

Transition metals can activate cyclopropanes through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination or insertion reactions, leading to ring-expanded or rearranged products.

Rhodium catalysts, in particular, have been shown to be effective in promoting cycloisomerization reactions of indole derivatives tethered to strained rings. For example, Rh(I) can catalyze the rearrangement of indoles tethered to alkylidenecyclopropanes to form polycyclic indole derivatives. In a related transformation, Rh(III) has been used to catalyze the annulation of indoles with cyclopropanols, where the reaction proceeds via C-H activation of the indole and C-C cleavage of the cyclopropanol. While not directly involving this compound, these precedents suggest that under rhodium catalysis, the compound could undergo a [4+2] or [5+2] cycloaddition with a suitable π-system, where the cyclopropane acts as a three-carbon synthon, leading to the formation of fused seven-membered rings. Such reactions represent a powerful method for rapidly increasing molecular complexity from a simple starting material.

Homoconjugate and 1,2-Addition Pathways Involving the Cyclopropyl Moiety

The cyclopropyl group, particularly when activated by adjacent functionality, can undergo ring-opening reactions through homoconjugate (1,4-) addition or 1,2-addition pathways. In the context of indoles reacting with α-cyclopropyl N-acyliminium ions, the nucleophilic indole can attack the cyclopropyl group, leading to a competition between these two pathways. rsc.orgrsc.org

Computational studies have shown that the 1,2-addition pathway is often kinetically controlled. rsc.org However, the stability of the resulting adduct plays a crucial role in determining the final product. If the 1,2-adduct is destabilized, for instance, due to a less nucleophilic character of the indole ring, the addition can be reversible. In such cases, the thermodynamically more stable product arising from homoconjugate addition becomes the major product. rsc.orgrsc.org This involves a subsequent rearrangement and cyclization to yield more complex heterocyclic structures. rsc.org

The general reactivity of electrophilic cyclopropanes demonstrates their ability to undergo polar, ring-opening reactions with nucleophiles. The presence of an electron-accepting group on the cyclopropane enhances its electrophilicity and directs the nucleophilic attack. This principle can be extended to the cyclopropyl moiety of this compound, where the indole ring itself or external reagents can influence the reactivity of the cyclopropane. Lewis acids can also catalyze the ring-opening of activated cyclopropanes with various nucleophiles, a strategy that could potentially be applied to derivatives of this compound.

Table 1: Reaction Pathways of Indoles with α-Cyclopropyl N-acyliminium Ions

| Reaction Pathway | Control | Conditions Favoring Pathway | Product Type |

|---|---|---|---|

| 1,2-Addition | Kinetic | More nucleophilic indole ring | 5-cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones |

Multi-component Reactions Utilizing this compound as a Core Component

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. Indole derivatives are frequently employed as key components in MCRs to generate a wide array of heterocyclic compounds with potential biological activity. tandfonline.comnih.gov

While specific examples detailing the use of this compound in MCRs are not extensively documented in the reviewed literature, the general reactivity of the indole scaffold suggests its potential as a valuable building block in such reactions. The C3 position of the indole is particularly nucleophilic and readily participates in reactions with various electrophiles generated in situ during MCRs. nih.gov For instance, indoles are known to react with aldehydes and other components to form diverse heterocyclic systems. nih.govrsc.org

Given the established use of substituted indoles in MCRs, it is conceivable that this compound could be utilized in similar synthetic strategies. The cyclopropyl group at the C4 position would be retained in the final product, offering a unique structural feature that could be further functionalized or used to modulate the biological properties of the resulting heterocyclic compounds.

Table 2: Examples of Multi-component Reactions Involving Indole Derivatives

| Indole Reactant | Other Components | Product Heterocycle |

|---|---|---|

| Indole | Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines |

| 3-Cyanoacetylindoles | Aromatic aldehydes, Aromatic ketones, Ammonium acetate | 4-aryl-2-(1H-indol-3-yl)-6-arylnicotinonitriles |

Strategic Application of this compound in Complex Chemical Syntheses

The indole framework is a privileged structure in a vast number of natural products and medicinally important compounds. pharmaguideline.comnews-medical.netnih.gov Consequently, the synthesis of functionalized indoles and their incorporation into more complex molecular architectures is a central theme in organic synthesis.

For example, the cyclohepta[b]indole core is found in numerous bioactive natural products and pharmaceuticals. nih.gov Synthetic strategies towards these complex structures often involve the construction of the seven-membered ring onto a pre-existing indole. A 4-substituted indole, such as this compound, could serve as a precursor to such systems, with the cyclopropyl group potentially influencing the cyclization step or being a key pharmacophoric element in the final molecule.

The development of novel methods for the synthesis of complex indole alkaloids and other biologically active molecules often relies on the availability of diverse, functionalized indole building blocks. nih.govrsc.org As synthetic methodologies continue to advance, the strategic use of compounds like this compound is expected to increase, enabling the creation of novel molecular entities with unique properties and potential therapeutic applications.

Advanced Spectroscopic and Structural Characterization of 4 Cyclopropyl 1h Indole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. Through a suite of one- and two-dimensional experiments, it is possible to map out the complete covalent framework of 4-cyclopropyl-1H-indole and its analogs.

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal information about the connectivity between neighboring nuclei.

In a typical ¹H NMR spectrum of this compound, the indole (B1671886) N-H proton appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic protons of the indole ring resonate between δ 6.5 and 7.5 ppm. The cyclopropyl (B3062369) group protons are characteristically found in the upfield region of the spectrum (typically δ 0.5-1.5 ppm), a result of the ring current effect of the three-membered ring. researchgate.net

The ¹³C NMR spectrum is simpler due to the low natural abundance of ¹³C, which generally eliminates ¹³C-¹³C coupling. researchgate.net The carbon atoms of the indole ring typically appear between δ 100 and 140 ppm. The carbons of the cyclopropyl group are observed at significantly higher field (δ 5-20 ppm), which is a distinctive feature for this moiety. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 8.1 (br s) | - |

| C2-H | 7.1 (m) | 124.5 |

| C3-H | 6.5 (m) | 102.0 |

| C4 | - | 130.0 |

| C5-H | 7.0 (d) | 120.0 |

| C6-H | 7.1 (t) | 122.0 |

| C7-H | 7.4 (d) | 111.0 |

| C3a | - | 127.0 |

| C7a | - | 136.0 |

| Cyclopropyl CH | 1.9 (m) | 15.0 |

Note: Predicted values are based on typical chemical shift ranges for indole and cyclopropyl moieties. Actual values may vary based on solvent and substitution.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H5-H6, H6-H7) and between the protons within the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the upfield proton signals of the cyclopropyl group would correlate with the upfield carbon signals, confirming their assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds). sdsu.eduyoutube.com This is arguably the most powerful technique for piecing together molecular fragments. For this compound, a key HMBC correlation would be observed between the cyclopropyl protons and the C4 carbon of the indole ring, unambiguously establishing the point of attachment. Correlations to C3a and C5 would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is vital for determining stereochemistry and conformation. In this case, a NOESY experiment could show a through-space correlation between the cyclopropyl methine proton and the H5 proton of the indole ring, providing information about the preferred rotational conformation of the cyclopropyl group relative to the indole plane.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H5 ↔ H6 | Connectivity in the benzene (B151609) portion of the indole ring. |

| HSQC | Cyclopropyl-H ↔ Cyclopropyl-C | Direct H-C attachment within the cyclopropyl ring. |

| HMBC | Cyclopropyl-H ↔ C4, C3a, C5 | Confirms the C4-substitution pattern of the indole. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, often to within a few parts per million (ppm). nih.govlongdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov

For this compound (C₁₁H₁₁N), the theoretical exact mass of the molecular ion [M]⁺ is 157.08915 u. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the m/z of the molecular ion. If the experimental mass is determined to be, for example, 157.08910, this corresponds to a mass error of less than 1 ppm, which provides strong evidence for the elemental formula C₁₁H₁₁N, ruling out other possibilities like C₁₀H₇NO (157.05276 u). This precise mass determination is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

N-H Stretch: A characteristic sharp or slightly broad peak around 3400-3300 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond. The position and shape can be influenced by hydrogen bonding. nih.gov

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the aromatic indole ring.

Aliphatic C-H Stretch: The C-H bonds of the cyclopropyl ring will show stretching vibrations just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations for the indole core typically appear in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can be found in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3300 |

| C-H Stretch | Aromatic C-H | 3100 - 3000 |

| C-H Stretch | Cyclopropyl C-H | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

When a compound can be grown as a single, high-quality crystal, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. nih.gov This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice.

For this compound or its analogs, a successful X-ray crystallographic analysis would yield unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure.

Molecular Conformation: The exact solid-state conformation, including the planarity of the indole ring and the precise orientation of the cyclopropyl substituent relative to the ring. researchgate.net

Intermolecular Interactions: Details of how the molecules pack in the crystal, revealing information about hydrogen bonding (e.g., involving the indole N-H) and other non-covalent interactions that stabilize the crystal structure.

While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard for molecular structure determination and is invaluable for validating computational models and understanding structure-activity relationships. nih.govmdpi.com

Emerging Applications of 4 Cyclopropyl 1h Indole Scaffolds in Advanced Materials Science

Integration of 4-Cyclopropyl-1H-indole in Molecular Organic Photoactuator Systems

Molecular organic photoactuators are materials that can convert light energy into mechanical motion. The development of such systems often relies on molecules that undergo significant and reversible geometric changes upon photoexcitation. Indole (B1671886) derivatives have been explored as components of light-driven molecular motors. rsc.org

The integration of a this compound scaffold into such systems could offer several advantages. The cyclopropyl (B3062369) group, through its ability to donate π-electrons, can modulate the electronic transitions of the indole chromophore. stackexchange.com This can lead to a red shift in the absorption spectrum, potentially enabling the resulting photoactuator to be driven by visible light, a desirable feature for many applications. rsc.org

Furthermore, the steric bulk and conformational rigidity of the cyclopropyl group can influence the excited-state dynamics and the efficiency of the photoisomerization process that often underpins the mechanical motion in molecular motors. While direct experimental studies on this compound-based photoactuators are not yet prevalent in the literature, the foundational principles of molecular motor design suggest that this scaffold could be a promising candidate for creating new, efficient, and light-addressable molecular machines. rsc.org

Design and Development of New Materials with Tailored Optical and Electronic Properties

The optical and electronic properties of indole derivatives are highly tunable through substitution on the indole ring. nih.govrsc.orgnih.govdigitellinc.com Introducing substituents can alter the HOMO-LUMO energy gap, absorption and fluorescence wavelengths, and non-linear optical (NLO) properties. nih.govrsc.org

The this compound scaffold is a prime candidate for the development of materials with tailored optoelectronic characteristics. The electron-donating nature of the cyclopropyl group can be expected to influence the intramolecular charge transfer (ICT) characteristics of donor-acceptor substituted indoles, which is a key principle in designing materials with large NLO responses. nih.govrsc.org By pairing the 4-cyclopropylindole donor with various electron-accepting groups at other positions of the indole ring, a range of materials with varying optical band gaps and emission properties could be synthesized.

Below is a table summarizing the expected effects of substituents on the key optical properties of indole derivatives, which can be extrapolated to this compound systems.

| Substituent Type on Indole Ring | Effect on Absorption Maximum (λmax) | Effect on Fluorescence Emission | Effect on Non-Linear Optical (NLO) Response |

| Electron-Donating Group (e.g., -OCH3, -NH2) | Bathochromic (Red) Shift | Enhanced Quantum Yield | Moderate Increase |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Bathochromic (Red) Shift | Quenching or Red-Shifted Emission | Significant Increase (in donor-acceptor systems) |

| Halogens (e.g., -F, -Cl, -Br) | Minor Shifts | Can enhance intersystem crossing | Dependent on overall electronic structure |

| Alkyl/Cycloalkyl Groups (e.g., Cyclopropyl) | Minor Bathochromic Shift | Generally maintained or slightly enhanced fluorescence | Can contribute to overall electronic polarizability |

This table is a generalized representation based on established principles of substituent effects on aromatic chromophores. chemrxiv.orgnih.govrsc.orgdigitellinc.com

Exploration of this compound Derivatives in Polymer and Functional Materials Chemistry

Indole-based polymers have emerged as a class of functional materials with promising thermal, fluorescent, and electrochemical properties. rsc.orgresearchgate.net The incorporation of indole units into polymer backbones can impart desirable characteristics such as high thermal stability and solid-state fluorescence. rsc.orgresearchgate.net

The use of this compound as a monomer or a functional pendant group in polymer chains could lead to novel materials with unique properties. The cyclopropyl group could influence the polymer's morphology and processability. For instance, the rigid and non-planar nature of the cyclopropyl ring might disrupt chain packing, potentially leading to materials with increased solubility and amorphous character.

Moreover, the electronic contribution of the cyclopropyl group could enhance the electroactivity of the resulting polymers, making them suitable for applications in sensors or as charge-transporting layers in electronic devices. rsc.org The synthesis of polymers incorporating this compound could be achieved through various polymerization techniques, including catalyst-free C-N coupling reactions that have been successfully employed for other indole-based monomers. rsc.orgresearchgate.net

The table below outlines potential properties of polymers derived from this compound, based on existing research on indole-based polymers.

| Polymer Property | Potential Influence of this compound Moiety | Potential Applications |

| Thermal Stability | High, characteristic of indole-based polymers. | High-performance plastics, coatings. |

| Fluorescence | Solid-state fluorescence, potentially with shifted emission wavelengths. | Organic light-emitting diodes (OLEDs), fluorescent sensors. |

| Electroactivity | Good electroactivity due to the electron-rich indole and cyclopropyl units. | Electrochemical sensors, organic electronics. |

| Solubility | Potentially enhanced solubility in organic solvents due to disrupted chain packing. | Solution-processable films and devices. |

This table presents a prospective outlook on the properties and applications of polymers incorporating the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-Cyclopropyl-1H-indole in laboratory settings?